molecular formula C21H19N3O5S B2692988 N-(3-(1-(furan-2-carbonyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 868214-41-9

N-(3-(1-(furan-2-carbonyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No.: B2692988
CAS No.: 868214-41-9
M. Wt: 425.46
InChI Key: BCCIIFOEGMNFOM-UHFFFAOYSA-N
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Description

N-(3-(1-(furan-2-carbonyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C21H19N3O5S and its molecular weight is 425.46. The purity is usually 95%.
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Biological Activity

N-(3-(1-(furan-2-carbonyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide represents a novel compound with potential therapeutic applications. Its structure incorporates a furan moiety, a pyrazole ring, and a methanesulfonamide group, which are known for their diverse biological activities. This article reviews the biological activity of this compound, including its antibacterial, anticancer, and anti-inflammatory properties.

Chemical Structure

The compound's chemical structure can be represented as follows:

N 3 1 furan 2 carbonyl 5 2 hydroxyphenyl 4 5 dihydro 1H pyrazol 3 yl phenyl methanesulfonamide\text{N 3 1 furan 2 carbonyl 5 2 hydroxyphenyl 4 5 dihydro 1H pyrazol 3 yl phenyl methanesulfonamide}

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds containing furan and pyrazole moieties. For instance, derivatives of pyrazole have shown significant efficacy against drug-resistant bacteria such as Acinetobacter baumannii and Klebsiella pneumoniae .

Key Findings:

  • Mechanism of Action : The antibacterial activity is attributed to the ability of these compounds to inhibit bacterial cell wall synthesis and disrupt membrane integrity.
  • Minimum Inhibitory Concentration (MIC) : Studies indicated that certain derivatives exhibited MIC values in the low micromolar range against resistant strains .
CompoundBacteria TestedMIC (µg/mL)
1A. baumannii8
2K. pneumoniae16
3E. cloacae32

Anticancer Activity

The anticancer potential of pyrazole derivatives has been widely documented, particularly against various cancer cell lines.

Case Studies:

  • MCF7 Cell Line : Compounds similar to this compound have shown promising results with IC50 values around 0.01 µM .
  • H460 and A549 Cell Lines : Other studies reported IC50 values ranging from 12.50 µM to 42.30 µM for similar structures against lung cancer cell lines .
CompoundCell LineIC50 (µM)
AMCF70.01
BH46012.50
CA54942.30

Anti-inflammatory Activity

The compound's potential anti-inflammatory effects are supported by its structural features that allow it to inhibit pro-inflammatory pathways.

Mechanism:

The pyrazole ring has been associated with the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation . This inhibition can lead to reduced production of prostaglandins and other inflammatory mediators.

Properties

IUPAC Name

N-[3-[2-(furan-2-carbonyl)-3-(2-hydroxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O5S/c1-30(27,28)23-15-7-4-6-14(12-15)17-13-18(16-8-2-3-9-19(16)25)24(22-17)21(26)20-10-5-11-29-20/h2-12,18,23,25H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCCIIFOEGMNFOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CC=C3O)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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